Maleinsäureanhydrid-d2

Übersicht

Beschreibung

Maleic anhydride-d2, also known as 2,5-Furandione-3,4-d2, is an organic compound with a specific deuterium isotope . It has the empirical formula C4D2O3 and a molecular weight of 100.07 . It is used in various laboratory chemicals .

Synthesis Analysis

The synthesis of Maleic anhydride-d2 involves various chemical reactions. For instance, it can be used in the copolymerization of styrene and maleic anhydride to form polypropylene . Another synthesis route involves the dehydration of 1-butanol to 1-butene, followed by the oxidation of butenes to maleic anhydride .

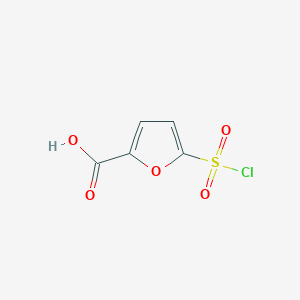

Molecular Structure Analysis

The molecular structure of Maleic anhydride-d2 is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure .

Chemical Reactions Analysis

Maleic anhydride-d2 can participate in a variety of chemical reactions due to its activated double bond. It can take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .

Physical and Chemical Properties Analysis

Maleic anhydride-d2 appears as a powder with a boiling point of 200 °C (lit.) and a melting point of 51-56 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Maleinsäureanhydrid-d2

This compound, eine deuterierte Verbindung, findet aufgrund ihrer einzigartigen chemischen Eigenschaften vielfältige Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse ihrer Anwendungen in verschiedenen Bereichen.

Beschichtungstechnologie: This compound spielt eine bedeutende Rolle bei der Entwicklung von Beschichtungen. Es wird in Automobil- und Architekturbeschichtungen sowie in antimikrobiellen und antiadhäsiven Beschichtungen eingesetzt . Die Funktionalität der Verbindung ist entscheidend bei der Formulierung von Beschichtungen, wo sie häufig als Bindemittel in Alkydharzen verwendet wird. Diese Harze durchlaufen einen autooxidativen Trocknungsprozess, wenn sie Luft ausgesetzt werden, was für das Aushärten des Beschichtungsfilms unerlässlich ist .

Klebstoffe: Im Bereich der Klebstoffe trägt this compound zur Leistung von Produkten bei, indem es die Klebstoffeigenschaften verbessert. Es wird in verschiedene Polymersysteme, wie z. B. modifizierte Styrol-Acrylpolymere, eingearbeitet, um die Haftung zu verbessern und die Trocknungsgeschwindigkeit zu erhöhen .

Drucktechnologie: This compound wird in der Drucktechnologie eingesetzt, um die Qualität und Haltbarkeit von Druckmaterialien zu verbessern. Es kann zu Tintenformulierungen hinzugefügt werden, um eine bessere Haftung auf Substraten zu gewährleisten und die Beständigkeit des Drucks gegen verschiedene Umweltfaktoren zu verbessern .

Antimikrobielle Anwendungen: Die antimikrobiellen Eigenschaften von this compound machen es für den Einsatz in Schutzbeschichtungen und Medikamententrägern geeignet. Diese Anwendungen sind besonders wichtig im Gesundheitswesen, wo die Verhinderung von mikrobiellem Wachstum entscheidend ist .

Metabolomikforschung: In der Metabolomik wird this compound als Standard für die Massenspektrometrie verwendet. Seine stabile Isotopenmarkierung ermöglicht eine genaue Identifizierung und Quantifizierung von Metaboliten in biologischen Proben .

NMR-Lösungsmittelstudien: Die Verbindung wird auch in Kernspinresonanz-(NMR)-Lösungsmittelstudien verwendet. Forscher verwenden es, um die Struktur, Reaktionsmechanismen und Kinetik verschiedener Verbindungen zu untersuchen .

Kraftstoffadditive: This compound ist ein Bestandteil von Kraftstoffadditiven, die zur Reduzierung der Korrosion in Lagertanks und Rohrleitungen entwickelt wurden. Es trägt auch dazu bei, kohlenstoffhaltige Ablagerungen an Motorkomponenten zu minimieren, was zu einem saubereren und effizienteren Motorbetrieb beiträgt .

Polymerisationsprozesse: Aufgrund seiner spezifischen Struktur findet this compound Anwendungen in Polymerisations- und Copolymerisationsprozessen. Es ist ein wichtiger Rohstoff für die Herstellung von Polymeren mit antimikrobiellen Eigenschaften, die in einer Vielzahl von Branchen eingesetzt werden .

Wirkmechanismus

Target of Action

Maleic anhydride-d2, a derivative of maleic anhydride, is a versatile compound that can participate in a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality . Its primary targets include various organic molecules that can undergo reactions such as Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .

Mode of Action

The activated double bond in maleic anhydride-d2 allows it to take part in a variety of reactions. For instance, it can participate in Michael reactions, electrophilic addition, and the formation of Diels–Alder adducts . Additionally, the reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .

Biochemical Pathways

Maleic anhydride-d2 can affect various biochemical pathways. For instance, it can participate in the formation of poly-anhydride copolymers through free-radical polymerization reactions . It can also be involved in the biosynthesis of maleidrides, a family of polyketide-based dimeric natural products isolated from fungi .

Pharmacokinetics

Maleic anhydride derivatives have been used in the development of intelligent drug delivery systems . The content of maleic anhydride in the polymer had a major influence on the drug release rate and it could be used to control the release .

Result of Action

The molecular and cellular effects of maleic anhydride-d2’s action can vary depending on the specific reaction it is involved in. For instance, in the context of antimicrobial polymers, the content of maleic anhydride in the polymer can inhibit the growth of certain bacteria within 8–16 hours .

Action Environment

The action, efficacy, and stability of maleic anhydride-d2 can be influenced by various environmental factors. For instance, the production of maleic anhydride has to face ever-increasing governmental scrutiny, fierce pricing pressures, and tremendous technical requirements . Moreover, the choice of technological routes for the production of maleic anhydride can also impact its environmental performance .

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the development of maleic anhydride-d2 polymers for various applications. For instance, they have been used in lithium metal batteries due to their high energy density and superior safety characteristics . Future research directions include further exploration of the versatile S-MI/MA copolymers .

Eigenschaften

IUPAC Name |

3,4-dideuteriofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)OC1=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514711 | |

| Record name | (~2~H_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-51-3 | |

| Record name | (~2~H_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic anhydride-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

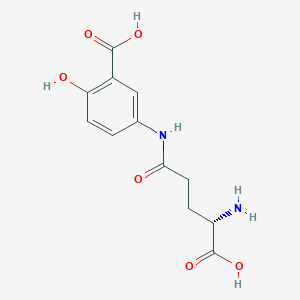

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

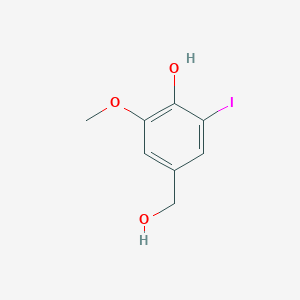

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

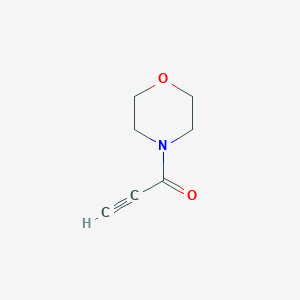

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)